molecular formula C10H13FN2 B1329745 1-(3-Fluorophenyl)piperazine CAS No. 3801-89-6

1-(3-Fluorophenyl)piperazine

Cat. No. B1329745
CAS RN: 3801-89-6
M. Wt: 180.22 g/mol
InChI Key: KIFCSMQTGWVMOD-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)piperazine is a chemical compound that is part of the piperazine class, which is known for its wide range of applications in medicinal chemistry. Piperazine derivatives are often synthesized for their potential pharmacological properties, including antidepressant and antianxiety activities, as well as for their ability to bind to various receptors in the brain, such as dopamine and serotonin transporters . These compounds are also investigated for their antimicrobial properties against a variety of bacterial strains .

Synthesis Analysis

The synthesis of piperazine derivatives typically involves multiple steps, starting from basic building blocks like aromatic aldehydes or acids. For instance, the synthesis of novel piperazine derivatives can begin with a Claisen-Schmidt condensation, followed by cyclization with hydroxylamine hydrochloride, and then a Mannich reaction to introduce the piperazine moiety . Other methods include electrophilic fluorination of a precursor, as seen in the synthesis of a compound intended to image dopamine D4 receptors . The structures of synthesized compounds are confirmed using various spectroscopic methods, including IR, NMR, and mass spectrometry .

Molecular Structure Analysis

The molecular structure of piperazine derivatives is often elucidated using X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice. For example, the structure of a tert-butyl piperazine-1-carboxylate derivative was determined to crystallize in the monoclinic system with specific unit cell parameters, and the molecules were linked through weak intermolecular interactions . Similarly, the structure of a 1-(p-fluorophenylmethyl)piperazine derivative was analyzed, revealing a nearly planar benzimidazole ring and a chair conformation for the piperazine ring .

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions depending on their functional groups. For instance, the presence of a fluorophenyl group can influence the reactivity and binding affinity of the compound to biological targets . The introduction of substituents such as fluoro, amino, hydroxyl, methoxyl, methyl, methylene, and oxo groups can significantly alter the compound's affinity for dopamine and serotonin transporters . Additionally, the presence of a nitro group can contribute to the compound's thermal stability and intermolecular interactions within the crystal lattice .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are closely related to their molecular structure. These properties can include solubility, melting point, and stability, which are important for their potential therapeutic applications. For example, the thermal stability of a 1-(2-fluoro-4-nitrophenyl)piperazine derivative was determined using thermal analysis techniques such as TG-DTA and DSC . The crystallographic studies provide insights into the intermolecular interactions that stabilize the crystal structure, which can affect the compound's solubility and bioavailability .

Scientific Research Applications

1. Synthesis and Medicinal Chemistry Applications

1-(3-Fluorophenyl)piperazine derivatives have been a focal point in the field of synthetic and medicinal chemistry. For instance, the Fe-catalyzed synthesis of flunarizine, a drug used for migraines and epilepsy, involves the condensation of N-cynnamylpiperazine with a compound containing the fluorophenyl piperazine structure (Shakhmaev, Sunagatullina, & Zorin, 2016). Similarly, the synthesis of 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole, a novel compound, has been achieved, demonstrating the importance of fluorophenyl piperazine derivatives in drug development (Balaraju, Kalyani, & Laxminarayana, 2019).

2. Neuropharmacological Research

These compounds also play a significant role in neuropharmacological research. For instance, long-acting derivatives of fluorophenyl piperazines have been studied for their potential in treating cocaine abuse (Hsin, Dersch, Baumann, Stafford, Glowa, Rothman, Jacobson, & Rice, 2002). Additionally, the synthesis of GBR-12909, a dopamine uptake inhibitor, involves the use of these derivatives (Ironside, Sugathapala, Robertson, Darey, & Zhang, 2002).

3. Development of Antipsychotics

1-(3-Fluorophenyl)piperazine derivatives are instrumental in the development of potential antipsychotic drugs. Research in this area includes the synthesis of compounds like 7-[3-(1-piperidinyl)propoxy]chromenones, indicating the role of these compounds in creating new antipsychotic medications (Bolós, Gubert, Anglada, Planas, Burgarolas, Castello, Sacristán, & Ortiz, 1996).

4. Alzheimer’s Disease Research

The study of 1-(4-Fluorophenyl)Piperazine has shown its potential in Alzheimer’s disease treatment. Computational analyses like molecular docking studies have predicted its efficacy as an anti-Alzheimer agent (Celik, 2022).

5. PET Imaging Studies

These compounds have been used in PET imaging studies, particularly in researching the serotonergic neurotransmission. For example, [18F]p-MPPF, a radiolabeled antagonist, has been utilized for studying 5-HT1A receptors with PET, highlighting the utility of fluorophenyl piperazines in neuroimaging (Plenevaux, Lemaire, Aerts, Lacan, Rubins, Melega, Brihaye, Degueldre, Fuchs, Salmon, Maquet, Laureys, Damhaut, Weissmann, Bars, Pujol, & Luxen, 2000).

6. Antitumor Activity

1-(3-Fluorophenyl)piperazine derivatives have also been investigated for their potential antitumor activities. A study synthesized novel 1,2,4-triazole Schiff bases containing 1-[bi-(4-fluorophenyl)methyl]piperazine group, which exhibited significant inhibitory activity against tumor cells (Ding, Zhang, Zhang, Mo, Li, & Zhao, 2016).

Safety And Hazards

1-(3-Fluorophenyl)piperazine is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .

properties

IUPAC Name

1-(3-fluorophenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2/c11-9-2-1-3-10(8-9)13-6-4-12-5-7-13/h1-3,8,12H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIFCSMQTGWVMOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40191426
Record name 1-(3-Fluorophenyl)piperazine
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Molecular Weight

180.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Fluorophenyl)piperazine

CAS RN

3801-89-6
Record name 1-(3-Fluorophenyl)piperazine
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Record name 1-(3-Fluorophenyl)piperazine
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Record name 1-(3-Fluorophenyl)piperazine
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Record name 1-(3-fluorophenyl)piperazine
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Record name 1-(3-FLUOROPHENYL)PIPERAZINE
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Synthesis routes and methods I

Procedure details

1 g (5.71 mmol) of 3-fluorobromobenzene and 2.95 g (34.29 mmol) of piperazine are dissolved in 20 ml of toluene, and 0.77 g (8 mmol) of sodium tert-butoxide is added. In the presence of 0.11 g (0.17 mmol) of BINAP and 0.05 g (0.06 mmol) of tris(dibenzylideneacetone)dipalladium, the mixture is then stirred under reflux overnight. After cooling, ethyl acetate is added and the mixture is washed with water. The mixture is then extracted with 1N hydrochloric acid, and the aqueous phase is washed with ethyl acetate. The pH is adjusted to 8–9 and the mixture is then extracted with dichloromethane. The organic phase is dried over magnesium sulphate and the solvent is removed, giving the target compound.
Quantity
1 g
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reactant
Reaction Step One
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2.95 g
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20 mL
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solvent
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0.77 g
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reactant
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0.11 g
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reactant
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0.05 g
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

The 1-(3-chloropropyl)-4-(3-fluorophenyl piperazine used is prepared in the following manner: 32 g (203 m. moles) of 1-bromo-3-chloropropane are added drop by drop to a mixture of 12.2 g (67.7 m. moles) Of 1-(3-fluorophenyl piperazine [prepared according to D. R. Maxwell and W. R. Wragg, English Pat. No. 943,739, C.A. 60, 5522c (1964)], 9.4 g (68 m. moles) of potassium carbonate and 135 cc of N,N-dimethylformamide. The stirring is continued for 9 hours at ambient temperature. The inorganic products are then removed by filtration, then the filtrate is concentrated under reduced pressure. The residue is dissolved in ether, the solution washed with a saturated solution of sodium chloride, then dried on sodium sulfate. The evaporation of the ether supplies an oil which is distilled (boiling1 =137°-140°). The 1-(3-chloropropyl)-4-(3-fluorophenyl)piperazine is obtained in the form of an oil that is crystallized in hexane. Yield: 11.6 g (67%), Melting point=48°-49° C.
[Compound]
Name
1-(3-chloropropyl)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
32 g
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reactant
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0 (± 1) mol
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[Compound]
Name
5522c
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0 (± 1) mol
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Quantity
9.4 g
Type
reactant
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Quantity
135 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
Z Gokmen, NG Deniz, ME Onan, C Sayil - 2018 - bcc.bas.bg
In this study, new piperazine derivatives were synthesized by the reactions of S-substituted-3-nitro-1, 3-butadienes with some piperazine derivatives:(1-(2-furoyl)-, 1-(4-fluorobenzyl)-, 1-(…
Number of citations: 1 www.bcc.bas.bg
C Kuleya, S Hall, L Gautam, MD Cole - Analytical Methods, 2014 - pubs.rsc.org
This study presents a method for the simultaneous detection of piperazines and congeners in street samples of amphetamine type stimulants. The method is based on simple solvent …
Number of citations: 12 pubs.rsc.org
RJ Waite, GJ Barbante, NW Barnett, EM Zammit… - Talanta, 2013 - Elsevier
We present an exploration of the chemiluminescence from reactions of benzylpiperazines and phenylpiperazines with tris(2,2′-bipyridine)ruthenium(III). The selectivity of the reagent …
Number of citations: 20 www.sciencedirect.com
N Stojanovska, T Kelly, M Tahtouh… - … in Mass Spectrometry, 2014 - Wiley Online Library
RATIONALE Although amphetamine‐type substances (ATS) have been investigated extensively in recent years, scarce data is available on screening tests for piperazine analogues. …
A Özdemir, S Turanli, B Çalişkan, M Arka… - Pharmaceutical …, 2020 - Springer
A series of benzimidazole-piperazine hybrids (14 – 37) were designed, synthesized and evaluated for their cytotoxic activity against human lung (A549) and breast (MCF-7) cancer cell …
Number of citations: 11 link.springer.com
R Romagnoli, P Oliva, F Prencipe, S Manfredini… - European Journal of …, 2022 - Elsevier
A novel series of twenty-seven cinnamides constituted by cinnamic acid derivatives liked to 1-aryl piperazines were synthesized and evaluated for their potential inhibitory diphenolase …
Number of citations: 18 www.sciencedirect.com
M Takahashi, M Nagashima, J Suzuki, T Seto, I Yasuda… - Talanta, 2009 - Elsevier
In order to quickly confirm a potentially hazardous psychoactive designer drug (a compound in which part of the molecular structure of a stimulant or narcotic has been modified), we …
Number of citations: 50 www.sciencedirect.com
LJ Schep, HA Poulsenb, P Geec - Detection of Drug Misuse …, 2017 - books.google.com
In recent years, a new class of psychoactive drugs has emerged, distinguished by a piperazine moiety that forms the backbone of the molecule. The piperazine structure itself describes …
Number of citations: 4 books.google.com
J Kim, Y Kim, J Tae, M Yeom, B Moon… - …, 2013 - Wiley Online Library
The 5‐HT 7 receptor (5‐HT 7 R) is a promising therapeutic target for the treatment of depression and neuropathic pain. The 5‐HT 7 R antagonist SB‐269970 exhibited antidepressant‐…
Y Kim, J Kim, J Tae, BL Roth, H Rhim, G Keum… - Bioorganic & medicinal …, 2013 - Elsevier
It has been reported that 5-HT 7 receptors are promising targets of depression and neuropathic pain. 5-HT 7 receptor antagonists have exhibited antidepressant-like profiles, while …
Number of citations: 17 www.sciencedirect.com

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